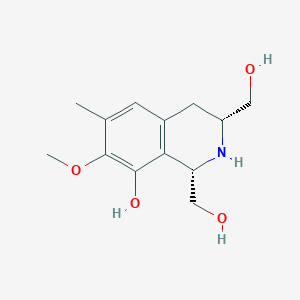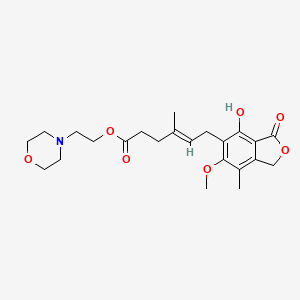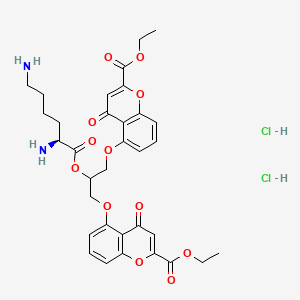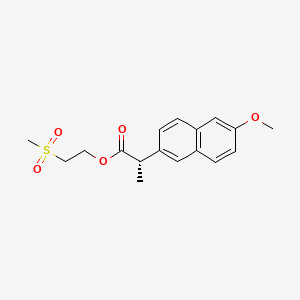
Naproxen etemesil
Vue d'ensemble
Description
Le naproxène étémesilate est un promédicament lipophyle, non acide et inactif du naproxène. Il est hydrolysé en naproxène pharmacologiquement actif une fois absorbé. Le naproxène est un anti-inflammatoire non stéroïdien (AINS) bien connu utilisé pour traiter la douleur, les crampes menstruelles et les maladies inflammatoires telles que la polyarthrite rhumatoïde, la goutte et la fièvre .
Méthodes De Préparation
Le naproxène étémesilate est synthétisé par une série de réactions chimiques à partir du naproxène. La voie de synthèse implique l'estérification du naproxène avec du chlorure d'étémesil en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie .
Les méthodes de production industrielle du naproxène étémesilate impliquent des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent une chimie en flux continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Le naproxène étémesilate subit une hydrolyse pour former du naproxène, qui est la forme active du médicament. Cette réaction d'hydrolyse se produit en présence d'eau et est catalysée par des enzymes dans l'organisme. Le principal produit formé par cette réaction est le naproxène .
Le naproxène lui-même peut subir diverses réactions chimiques, notamment :
Oxydation : Le naproxène peut être oxydé pour former de la naproxène-quinone.
Réduction : Le naproxène peut être réduit pour former du dihydronaproxène.
Substitution : Le naproxène peut subir des réactions de substitution pour former divers dérivés, tels que l'ester méthylique de naproxène.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur charbon .
Applications de la recherche scientifique
Le naproxène étémesilate a été utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier l'hydrolyse des promédicaments esters et la cinétique de libération des médicaments.
Biologie : Il est utilisé pour étudier la pharmacocinétique et le métabolisme du naproxène dans les systèmes biologiques.
Médecine : Il est étudié pour son potentiel à réduire les effets secondaires gastro-intestinaux par rapport au naproxène en raison de sa nature non acide.
Industrie : Il est utilisé dans le développement de nouvelles formulations et systèmes d'administration de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique du naproxène
Mécanisme d'action
Le naproxène étémesilate est hydrolysé en naproxène, qui exerce ses effets en inhibant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2. Cette inhibition réduit la production de prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre. Les cibles moléculaires du naproxène comprennent les enzymes COX, et les voies impliquées sont la voie de l'acide arachidonique et la voie de la synthèse des prostaglandines .
Applications De Recherche Scientifique
Naproxen etemesil has been used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrolysis of ester prodrugs and the kinetics of drug release.
Biology: It is used to study the pharmacokinetics and metabolism of naproxen in biological systems.
Medicine: It is investigated for its potential to reduce gastrointestinal side effects compared to naproxen due to its non-acidic nature.
Industry: It is used in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of naproxen
Mécanisme D'action
Naproxen etemesil is hydrolyzed to naproxen, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The molecular targets of naproxen include the COX enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Comparaison Avec Des Composés Similaires
Le naproxène étémesilate est unique par rapport à d'autres composés similaires en raison de sa nature non acide et de sa capacité à réduire les effets secondaires gastro-intestinaux. Les composés similaires comprennent :
Ibuprofène : Un autre AINS ayant des propriétés anti-inflammatoires et analgésiques similaires, mais avec un risque plus élevé d'effets secondaires gastro-intestinaux.
Kétoprofène : Un AINS ayant des utilisations similaires mais des propriétés pharmacocinétiques différentes.
Le naproxène étémesilate se distingue par son profil de sécurité amélioré et son potentiel pour une meilleure observance par les patients.
Propriétés
IUPAC Name |
2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUBSOKFSVXKS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191903 | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385800-16-8 | |
| Record name | Naproxen etemesil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxen etemesil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxen etemesil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPROXEN ETEMESIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


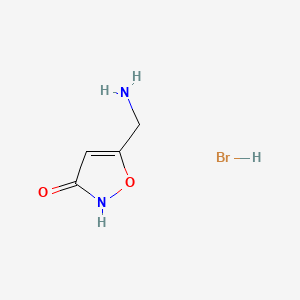

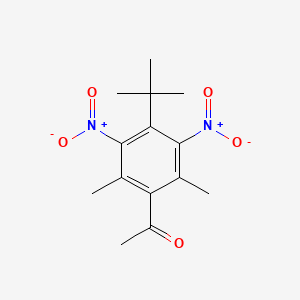
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)


![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)
